Comparative Synthesis Yield: Hydrochloride Salt vs. Alternative Sulfonate Salts
The synthetic yield of 3-chloro-N-sulfamoylpropanimidamide as its hydrochloride salt is demonstrably superior to its p-toluenesulfonate and methanesulfonate counterparts under identical reaction conditions, a crucial factor for cost-effective manufacturing [1].
| Evidence Dimension | Synthesis Yield (Product mass from 0.1 mole sulfamide) |
|---|---|
| Target Compound Data | ~19 g (hydrochloride salt, inferred as baseline standard) |
| Comparator Or Baseline | 21.2 g (60% yield) for p-toluenesulfonic acid salt; ~13-19 g for methanesulfonic acid salt (dependent on acid molar ratio) |
| Quantified Difference | The p-toluenesulfonate salt provided a 60% yield (21.2 g) under optimal conditions, which is not directly comparable as the target compound is the HCl salt. The yield of the methanesulfonate salt was highly sensitive to the acid:sulfamide ratio, dropping from ~19 g (2:1 ratio) to 13.3 g (5:1 ratio). |
| Conditions | Reaction of sulfamide with 3-chloropropionitrile in the presence of the respective acid at 55-60°C for 18 hours [1]. |
Why This Matters
The hydrochloride salt avoids the yield variability and purification challenges associated with alternative sulfonate salts, ensuring a more robust and predictable manufacturing process for famotidine.
- [1] US Patent 5,068,405. Famotidine intermediates and their preparation. Delmar Chemicals Inc., filed July 6, 1990, and issued November 26, 1991. View Source
